Cdp-star
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Overview
Description
CDP-Star is a chemiluminescent substrate specifically designed for alkaline phosphatase. It is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection. The compound is known for its high sensitivity and rapid light emission, making it a valuable tool in scientific research .
Preparation Methods
CDP-Star is typically prepared as a ready-to-use aqueous solution with a concentration of 0.25 mM. The compound is synthesized through a series of chemical reactions involving the formation of a spiro-dioxetane structure. The synthetic route includes the reaction of 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
CDP-Star undergoes chemiluminescent reactions when exposed to alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the spiro-dioxetane structure and the emission of light. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase-labeled molecules .
Scientific Research Applications
CDP-Star is extensively used in scientific research due to its high sensitivity and rapid light emission. Some of its applications include:
Chemistry: Used in enzyme-linked immunosorbent assays (ELISA) for the detection of various biomolecules.
Biology: Employed in western blotting and nucleic acid detection to study gene expression and protein interactions.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Mechanism of Action
The mechanism of action of CDP-Star involves the enzyme-catalyzed hydrolysis of the phosphate group. Alkaline phosphatase removes the phosphate group, leading to the decomposition of the spiro-dioxetane structure. This decomposition results in the emission of light, which can be detected using various imaging systems. The molecular targets of this compound are primarily alkaline phosphatase-labeled molecules .
Comparison with Similar Compounds
CDP-Star is often compared with other chemiluminescent substrates such as CSPD and Lumi-Phos. While all these compounds are used for similar applications, this compound is known for its higher sensitivity and faster light emission. CSPD, for example, has a longer time to peak light emission compared to this compound. Lumi-Phos, on the other hand, is less sensitive but more stable under certain conditions .
Similar Compounds
- CSPD (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate)
- Lumi-Phos (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate) .
Properties
CAS No. |
160081-62-9 |
---|---|
Molecular Formula |
C18H19Cl2Na2O7P |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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